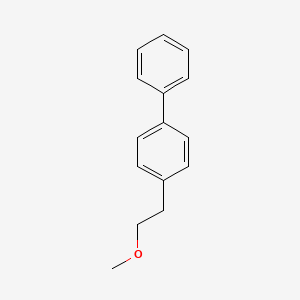

4-(2-Methoxyethyl)-1,1'-biphenyl

Cat. No. B8486492

M. Wt: 212.29 g/mol

InChI Key: VRFZYLKAQMPIHT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04431564

Procedure details

Metallic magnesium (14.6 g, 0.6 mol) was placed in a completely dried 2 l three-neck flask and dry nitrogen gas was passed through the inside of the vessel to completely dry it, followed by adding anhydrous ethyl ether (45 ml) and a trace of iodine. A dry ethyl ether solution (500 ml) of p-bromobiphenyl (140 g, 0.6 mol) was gradually added with stirring while maintaining the reaction temperature at 30° to 35° C., and after the addition, the reaction was further carried out at the same temperature for 3 hours. At an inner temperature of 35° C., an anhydrous ethyl ether solution (300 ml) of β-methyloxyethyl p-toluenesulfonate (276 g, 1.2 mol) obtained in step A was gradually added. During the addition, reflux began to occur due to the reaction heat. After the addition, the mixture was placed under reflux for 2 hours while maintaining it on a water bath at an inner temperature of 35° C. After completion of the reaction, the reaction liquid was cooled and 500 ml of water was added and then 6 N--HCl (1.5 l) was added. The reaction liquid was transferred into a separating funnel and subjected to extraction with toluene (500 ml). The resulting toluene layer was separated from the resulting aqueous layer, and this aqueous layer was further subjected to extraction with toluene (100 ml). The toluene layers were combined together, and insoluble matters therein were removed by suction filtration. The resulting toluene layer was washed once with 2 N--NaOH aqueous solution (200 ml) and filtered through a pleated filter paper, followed by distilling off toluene under reduced pressure. To the residue were added NaOH (10 g), water (20 ml) and ethanol (500 ml), and the mixture was placed under reflux on a water bath for 30 minutes. The mixture liquid was cooled and poured in 1 l of water, and toluene (300 ml) was added, followed by transferring the mixture into a separating funnel, washing the upper toluene layer 3 times with 300 ml of water and distilling off toluene under reduced pressure. The residue was then distilled under reduced pressure and fractions of b.p. 137°~140° C./1.5 mmHg were collected to obtain 4-(β-methyloxyethyl)-biphenyl (IV) (34 g).

Identifiers

|

REACTION_CXSMILES

|

[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C1(C)C=CC(S(O[CH2:25][CH2:26][O:27][CH3:28])(=O)=O)=CC=1.Cl>O.C(OCC)C>[CH3:28][O:27][CH2:26][CH2:25][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

14.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

276 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)OCCOC)C

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

140 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to completely dry it

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding anhydrous ethyl ether (45 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction temperature at 30° to 35° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction liquid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was transferred into a separating funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

subjected to extraction with toluene (500 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting toluene layer was separated from the resulting aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

this aqueous layer was further subjected to extraction with toluene (100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

insoluble matters therein were removed by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting toluene layer was washed once with 2 N

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

NaOH aqueous solution (200 ml) and filtered through a pleated filter paper

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distilling off toluene under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the residue were added NaOH (10 g), water (20 ml) and ethanol (500 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux on a water bath for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture liquid was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured in 1 l of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

toluene (300 ml) was added

|

WASH

|

Type

|

WASH

|

|

Details

|

washing the upper toluene layer 3 times with 300 ml of water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling off toluene under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was then distilled under reduced pressure and fractions of b.p. 137°~140° C./1.5 mmHg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCC1=CC=C(C=C1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 34 g | |

| YIELD: CALCULATEDPERCENTYIELD | 26.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |